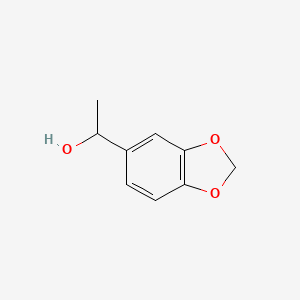

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Übersicht

Beschreibung

1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is characterized by a benzodioxole ring attached to an ethanol moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the compound can be produced on a larger scale using similar reduction methods, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(2H-1,3-benzodioxol-5-yl)ethanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to form 1-(2H-1,3-benzodioxol-5-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2H-1,3-benzodioxol-5-yl)ethyl chloride.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, alcohol solvents.

Substitution: SOCl2, pyridine, anhydrous conditions.

Major Products:

Oxidation: 1-(2H-1,3-benzodioxol-5-yl)ethanone.

Reduction: 1-(2H-1,3-benzodioxol-5-yl)ethane.

Substitution: 1-(2H-1,3-benzodioxol-5-yl)ethyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol serves as an intermediate in organic synthesis , particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to the creation of various derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits several biological activities , including:

- Antioxidant Activity : It has shown potential in scavenging free radicals, which can help mitigate oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating its potential as a natural preservative or therapeutic agent.

Medicine

The compound is under investigation for its therapeutic applications , particularly in:

- Neurological Disorders : Studies are exploring its effects on serotonin receptors, which may have implications for treating conditions like depression and anxiety .

Antioxidant Activity

In a study assessing the antioxidant properties of this compound, it was found to significantly reduce oxidative stress markers in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant activity.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

Antimicrobial Activity

A recent investigation evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Wirkmechanismus

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:

1-(2H-1,3-Benzodioxol-5-yl)ethanone: This compound is an oxidized form and serves as a precursor in the synthesis of this compound.

1-(2H-1,3-Benzodioxol-5-yl)ethane: This is a reduced form and can be synthesized from this compound.

1-(2H-1,3-Benzodioxol-5-yl)ethyl chloride: This compound is a substituted derivative and is used in further chemical transformations.

The uniqueness of this compound lies in its versatility as an intermediate in organic synthesis and its potential biological activities.

Biologische Aktivität

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, also known as Benzodioxole ethanol , is an organic compound with the molecular formula and a molecular weight of 166.17 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables and case studies.

The compound features a benzodioxole moiety which is known for its diverse biological activities. It can be synthesized through several methods, most commonly via the reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone using reducing agents like sodium borohydride (NaBH4) in alcohol solvents.

The biological effects of this compound are believed to stem from its interaction with various molecular targets in biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer activity.

- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways related to inflammation and cancer progression .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzodioxole compounds, it was found that certain analogs demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Table 1: Antimicrobial Activity of Benzodioxole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzodioxole Ethanol | E. coli | 32 µg/mL |

| Benzodioxole Ethanol | S. aureus | 16 µg/mL |

| Other Derivatives | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives containing this moiety have shown cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study conducted by Silva et al., the compound exhibited IC50 values of:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These results indicate that the compound has promising potential as an anticancer agent .

Future Research Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

- Mechanistic Studies : Further investigation into the specific molecular targets and pathways affected by this compound.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.

- Derivatives Exploration : Synthesizing new derivatives to enhance potency and selectivity against specific pathogens or cancer types.

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKALZZEGVFZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278304 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-73-3 | |

| Record name | 6329-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.